5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Overview
Description
“5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” is a chemical compound with the empirical formula C9H11BrN2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position by a pyrrolidin-1-yl group and at the 5th position by a bromine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.10 . It is a solid at room temperature . The compound’s SMILES string is Brc1ccc(nc1)N2CCCC2 .Scientific Research Applications
Antiviral Activity
Antiviral Applications : Some derivatives of 5-bromo-2-pyrimidine, including those with substitutions at the C-5 position, have shown significant antiviral activities, especially against retroviruses like HIV and Moloney murine sarcoma virus. These derivatives include 5-substituted 2,4-diaminopyrimidine compounds, which have displayed potent inhibitory effects against these viruses in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
RNA Viruses Inhibition : C-5 substituted tubercidin analogues, including 5-bromo-2-pyrimidine derivatives, have shown substantial activity against various RNA viruses. These derivatives have been evaluated for their effects on viruses like reovirus, parainfluenza virus, and Coxsackie virus B4 in different cell cultures (Bergstrom, Brattesani, Ogawa, Reddy, Schweickert, Balzarini, & De Clercq, 1984).
Synthesis of Heterocyclic Compounds
Large-Scale Synthesis Applications : Alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, including 5-bromo-2-pyrimidine derivatives, have been synthesized efficiently. This methodology is suitable for large-scale synthesis and provides a pathway for rapid access to other heterocyclic analogues (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).
Synthesis of Biheterocycles : 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been used as a precursor for synthesizing a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. This showcases the utility of 5-bromo-2-pyrimidine derivatives in developing new heterocyclic compounds (Aquino, Lobo, Leonel, Martins, Bonacorso, & Zanatta, 2017).
Antibacterial Activity
- Antibacterial Properties : Some 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been evaluated for their antibacterial activity against various aerobic and anaerobic bacteria. These derivatives have shown promising antibacterial properties with minimal inhibitory concentration values ranging significantly (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Safety and Hazards
Future Directions
The future directions of “5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” could involve its use as a building block in the synthesis of more complex molecules. Brominated pyrimidines like this one are often used in medicinal chemistry, where they can serve as precursors to a variety of biologically active compounds .
Properties
IUPAC Name |
5-bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-15-7-9-3-2-4-14(9)10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBZSOKGPCWKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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